
(Z)-N-(4-(5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds that have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a thiazolidinone ring substituted with a 2,5-dimethoxybenzylidene group and a 4-phenylacetamide group. The presence of these functional groups could confer interesting chemical properties to the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The thiazolidinone ring might be susceptible to reactions such as ring-opening, while the benzylidene and acetamide groups might undergo typical reactions of alkenes and amides, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thiazolidinone and acetamide groups and the nonpolar benzylidene and phenyl groups could impact its solubility, while the presence of the alkene in the benzylidene group could affect its UV-visible absorption spectrum .Scientific Research Applications
Antimicrobial Activity
- Rhodanine-3-acetic acid-based amides, esters, and derivatives, closely related to the query compound, have shown significant antimicrobial activity against a range of bacteria, mycobacteria, and fungi. Notably, derivatives exhibited potent activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, as well as notable antibacterial activity against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) (Krátký, Vinšová, & Stolaříková, 2017).
- Another study highlighted the synthesis of thiazolidine-based compounds, which demonstrated general antibacterial activity, particularly against Gram-positive bacterial strains, with the presence of electron-withdrawing substituents at the phenyl ring being favorable for activity (Trotsko et al., 2018).
Anti-inflammatory Activity
- Compounds synthesized with structural similarities to the query molecule showed significant anti-inflammatory activity in evaluated models. This suggests potential utility in the development of non-steroidal anti-inflammatory drugs (NSAIDs) using the 4-thiazolidinone core as a key structural element (Sunder & Maleraju, 2013).
Antitumor and Anticancer Activity
- A series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, incorporating different heterocyclic ring systems and having a structural relationship with the query compound, were synthesized and screened for antitumor activity. Some compounds showed considerable activity against various cancer cell lines, indicating the potential for the development of new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Synthesis and Evaluation of Novel Derivatives
- The synthesis of novel derivatives incorporating the thiazolidinone and rhodanine moieties has been a focus of research due to their promising pharmacological activities. These studies not only aim at evaluating the biological activities of these compounds but also at understanding the structure-activity relationships that govern their efficacy (Nikalje, Hirani, & Nawle, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve the synthesis and characterization of the compound, the investigation of its chemical reactivity, the determination of its physical and chemical properties, and the evaluation of its biological activity. Such studies could provide valuable information about the potential applications of this compound .
properties
IUPAC Name |
N-[4-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-12(23)21-14-4-6-15(7-5-14)22-19(24)18(28-20(22)27)11-13-10-16(25-2)8-9-17(13)26-3/h4-11H,1-3H3,(H,21,23)/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQSCPABRJQMGU-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

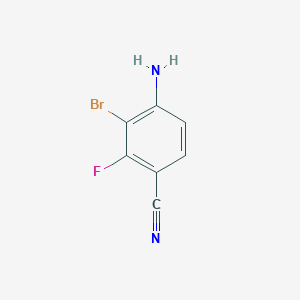
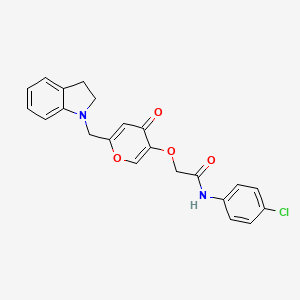
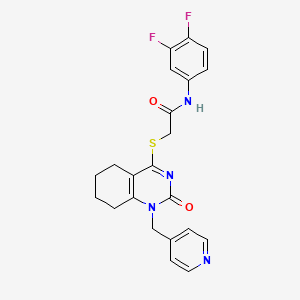
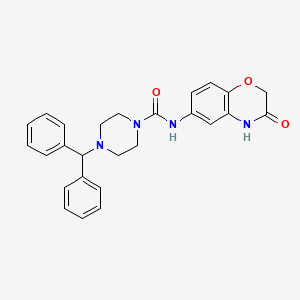
![4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2888852.png)
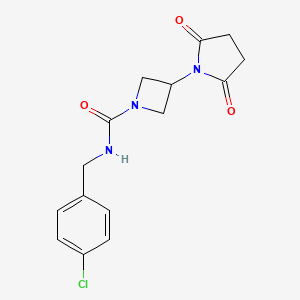
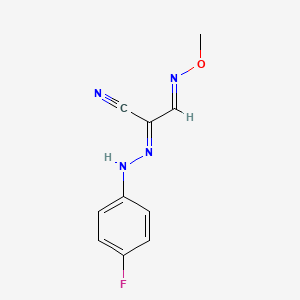
![3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2888859.png)
![6-(Tert-butyl)-3-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2888861.png)
![2-Cyclopropyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2888864.png)
![1-(Chloromethyl)-3-cyclopropylbicyclo[1.1.1]pentane](/img/structure/B2888865.png)
![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2888866.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(2-furyl)-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetamide](/img/structure/B2888868.png)
